1-tert-Butyl 6-methyl 4-bromoindoline-1,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a tert-butyl group, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indole-3-carboxylic acid: Another indole derivative with similar biological activities.
1H-indole-2-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
1H-indole-5-carboxylic acid: Exhibits various pharmacological properties.
Uniqueness
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is unique due to the presence of the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C15H18BrNO4 |
---|---|
Molekulargewicht |
356.21 g/mol |
IUPAC-Name |
1-O-tert-butyl 6-O-methyl 4-bromo-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(16)7-9(8-12(10)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
COEPPAJJKPZRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.